Ac-YVAD-pNA

Beschreibung

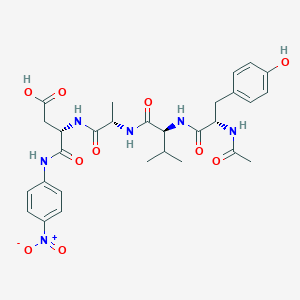

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNOCSPPGFBPX-XNHCRPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440596 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149231-66-3 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ac-YVAD-pNA: A Technical Guide for Apoptosis and Inflammasome Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the function and application of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-p-nitroanilide (Ac-YVAD-pNA) in the study of apoptosis and inflammatory processes. This compound is a synthetic tetrapeptide that serves as a specific chromogenic substrate for caspase-1, an enzyme intricately involved in programmed cell death and the maturation of pro-inflammatory cytokines.[1][2][3]

Core Function and Mechanism of Action

This compound is instrumental in detecting and quantifying the enzymatic activity of caspase-1.[3] The underlying principle of its use is a colorimetric assay. The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the natural cleavage site of caspase-1.[4] When active caspase-1 is present in a sample, it cleaves the peptide bond between the aspartic acid (Asp) residue and the p-nitroanilide (pNA) molecule. This cleavage releases the chromophore pNA, which imparts a yellow color to the solution. The intensity of this yellow color, which is directly proportional to the amount of pNA released, can be quantified by measuring its absorbance at a wavelength of 405 nm.[2]

The Role of Caspase-1 in Cellular Signaling

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in inflammatory responses and a specific form of programmed cell death called pyroptosis.[4][5] Unlike other caspases that are primarily involved in the execution phase of apoptosis, caspase-1's main function is to process and activate the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4]

The activation of caspase-1 is a tightly regulated process, primarily occurring through the assembly of a multi-protein complex known as the inflammasome.[5] Various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), can trigger the formation of the inflammasome. This complex then serves as a platform for the auto-activation of pro-caspase-1 into its active form.

Quantitative Data for this compound and p-Nitroanilide

For accurate and reproducible experimental results, a clear understanding of the quantitative parameters of this compound and its cleavage product, pNA, is essential.

| Parameter | Value | Notes |

| This compound Molecular Weight | 628.63 g/mol | |

| p-Nitroanilide (pNA) Molar Extinction Coefficient | 9,960 M⁻¹cm⁻¹ at 405 nm | This value is crucial for converting absorbance readings to the molar concentration of the product. |

| Recommended Substrate Concentration | 50-200 µM | The optimal concentration may vary depending on the experimental conditions and the expected caspase-1 activity. |

| Wavelength of Maximum Absorbance (pNA) | 405 nm |

Signaling Pathway of Caspase-1 Activation

The activation of caspase-1 is a critical event in the inflammatory response and is primarily mediated by the inflammasome complex. The following diagram illustrates the canonical signaling pathway leading to caspase-1 activation.

Caption: Canonical Inflammasome Pathway for Caspase-1 Activation.

Experimental Protocols

Caspase-1 Colorimetric Assay Using this compound

This protocol provides a general framework for measuring caspase-1 activity in cell lysates.

1. Reagent Preparation:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C. Add DTT fresh before use.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol. Store at 4°C. Add DTT fresh before use.

-

This compound Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

pNA Standard Stock Solution: Prepare a 10 mM stock solution of p-nitroaniline in DMSO. Store at 4°C.

2. Cell Lysate Preparation:

-

Induce apoptosis in your cell line of choice using a known method.

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 2 x 10^6 cells).

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (cytosolic extract) and keep it on ice.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure:

-

In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 50 µL with Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the 10 mM this compound stock solution to each well to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

-

pNA Standard Curve: Prepare a series of pNA standards (e.g., 0, 12.5, 25, 50, 100, 200 µM) in the same final buffer composition as the assay wells. Measure the absorbance of the standards at 405 nm. Plot a standard curve of absorbance versus pNA concentration.

-

Calculation of Caspase-1 Activity: Use the equation of the line from the pNA standard curve to determine the concentration of pNA produced in your samples from their absorbance values. Caspase-1 activity can be expressed as pmol of pNA released per minute per µg of protein.

Experimental Workflow

The following diagram outlines the general workflow for a caspase-1 activity assay using this compound.

Caption: Caspase-1 Colorimetric Assay Workflow.

Substrate Specificity and Alternative Substrates

While this compound is a widely used and specific substrate for caspase-1, it is important to consider its potential cross-reactivity and the availability of alternative substrates.

| Substrate | Target Caspases | Reporter Molecule | Detection Method | Key Features |

| This compound | Caspase-1 (also some activity with Caspase-4 and -5) | p-Nitroanilide (pNA) | Colorimetric (405 nm) | Cost-effective, straightforward, suitable for high-throughput screening. |

| Ac-WEHD-pNA | Caspase-1, -4, -5 | p-Nitroanilide (pNA) | Colorimetric (405 nm) | May offer different specificity compared to YVAD sequence. |

| Ac-YVAD-AFC | Caspase-1, -4 | 7-Amino-4-trifluoromethylcoumarin (AFC) | Fluorometric (Ex/Em ~400/505 nm) | Higher sensitivity than colorimetric substrates.[6] |

| Ac-WEHD-AMC | Caspase-1 | 7-Amino-4-methylcoumarin (AMC) | Fluorometric (Ex/Em ~380/460 nm) | High sensitivity, suitable for detecting low levels of caspase activity. |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Signal | - Inefficient apoptosis induction- Insufficient amount of cell lysate- Inactive reagents (DTT, substrate) | - Confirm apoptosis induction with a secondary method (e.g., Annexin V staining).- Increase the amount of protein per well.- Use freshly prepared DTT and ensure proper storage of the substrate. |

| High Background | - Contamination of reagents- Non-specific protease activity | - Use fresh, sterile reagents.- Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm signal specificity. |

| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete cell lysis | - Use calibrated pipettes and ensure proper mixing.- Ensure complete cell lysis and thorough mixing of the lysate before plating. |

References

An In-depth Technical Guide to Ac-YVAD-pNA as a Caspase-1 Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine (Ac-YVAD-pNA), a chromogenic substrate pivotal for the study of caspase-1. Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical mediator of inflammation and pyroptosis. Understanding its activity is fundamental to research in immunology, neurobiology, and various inflammatory diseases.

Introduction: Caspase-1 and the Inflammasome

Caspase-1 is a cysteine protease that plays a central role in the innate immune system.[1][2] It is typically activated within a large, multi-protein complex called the inflammasome.[1][3][4] Inflammasome assembly is triggered by various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6] Upon activation, the inflammasome sensor protein (e.g., NLRP3) oligomerizes and recruits an adaptor protein, ASC, which in turn recruits pro-caspase-1.[1][7] This proximity induces the autocatalytic cleavage and activation of pro-caspase-1 into its active form.[1]

Active caspase-1 has two primary functions:

-

Cytokine Maturation: It cleaves the precursor forms of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secretable forms.[5][6][7]

-

Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[8]

Given its central role in inflammation, the precise measurement of caspase-1 activity is crucial for research and drug development.

This compound: A Specific Chromogenic Substrate

This compound is a synthetic tetrapeptide specifically designed to be a selective substrate for caspase-1.[9][10] Its peptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the natural cleavage site in pro-IL-1β recognized by caspase-1.

Mechanism of Action: The substrate consists of the YVAD peptide sequence linked to a chromophore, p-nitroanilide (pNA). In its intact form, this compound is colorless. When cleaved by active caspase-1 at the aspartate residue, it releases the pNA group.[8] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance with a spectrophotometer or microplate reader at a wavelength of 405 nm.[8][11] The level of caspase-1 enzymatic activity is directly proportional to the color reaction.

Quantitative Data and Substrate Specificity

While this compound is a highly selective substrate for caspase-1, it's important for researchers to be aware of its kinetic parameters and potential for off-target cleavage by other caspases, especially at high concentrations. Some studies have noted that many common caspase substrates may lack the absolute specificity required to monitor individual caspase activities without ambiguity.

| Parameter | Enzyme | Value | Notes |

| Specificity | Caspase-1 | High | This compound is designed as a selective substrate for caspase-1.[9] |

| Cross-reactivity | Other Caspases | Possible | At high concentrations, some cross-reactivity with other caspases may occur. It is recommended to use specific inhibitors as controls. |

| Detection Wavelength | p-Nitroanilide (pNA) | 400-405 nm | The released chromophore is measured spectrophotometrically.[4][11] |

Note: Specific Km and kcat values can vary depending on assay conditions (e.g., buffer composition, pH, temperature). Researchers should determine these values for their specific experimental setup or refer to the manufacturer's data sheet.

Experimental Protocols

This protocol provides a general workflow for measuring caspase-1 activity in cell lysates using this compound.

A. Reagents and Materials:

-

Cells induced to undergo apoptosis or inflammasome activation.

-

Control (uninduced) cells.

-

Lysis Buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like NP-40).

-

Assay Buffer (e.g., HEPES, DTT, EDTA).

-

This compound substrate (typically 4 mM stock in DMSO).

-

96-well flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

B. Procedure:

-

Cell Lysis:

-

Collect both induced and control cells by centrifugation (e.g., 250 x g for 10 minutes).

-

Resuspend the cell pellet in cold Lysis Buffer (e.g., 25 µL per 1x10^6 cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g for 1 minute) to pellet cellular debris.

-

Collect the supernatant (cell lysate) and determine protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add 50-100 µg of cell lysate protein to each well. Adjust the volume with Lysis Buffer to be equal for all samples.

-

Add Assay Buffer containing DTT to each well. A common setup uses 50 µL of lysate and 50 µL of 2X Assay Buffer.

-

Controls: Include a "no lysate" blank and a sample with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) to confirm specificity.

-

-

Reaction Initiation and Incubation:

-

Add 5 µL of 4 mM this compound substrate to each well.

-

Mix gently.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

Signaling Pathway Context: The NLRP3 Inflammasome

This compound is frequently used to measure the downstream output of inflammasome activation. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a wide array of stimuli. Its activation is a two-step process.

-

Signal 1 (Priming): Typically initiated by a Toll-like receptor (TLR) ligand like lipopolysaccharide (LPS), this step leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[7]

-

Signal 2 (Activation): A second stimulus, such as ATP, nigericin, or crystalline materials, triggers the assembly of the NLRP3 inflammasome, leading to caspase-1 activation.[3][6]

Applications in Research and Drug Development

-

Basic Research: Measuring caspase-1 activity is fundamental to studying innate immunity, apoptosis, and inflammatory signaling pathways.[9]

-

Drug Discovery: High-throughput screening of compound libraries to identify inhibitors of caspase-1 or upstream components of the inflammasome pathway.

-

Disease Modeling: Quantifying inflammation in cellular and animal models of diseases like Alzheimer's, atherosclerosis, and autoimmune disorders.[1]

Conclusion

This compound remains an invaluable and accessible tool for the direct measurement of caspase-1 activity. Its specificity, coupled with a straightforward colorimetric readout, makes it suitable for a wide range of applications, from basic biochemical assays to high-throughput screening. When used with appropriate controls, this substrate provides reliable and quantifiable data on the activation state of a key enzyme in the inflammatory cascade.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cephamls.com [cephamls.com]

- 3. researchgate.net [researchgate.net]

- 4. tribioscience.com [tribioscience.com]

- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 9. scbt.com [scbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Caspase-1 Assay Kit (Colorimetric) (ab273268) | Abcam [abcam.com]

The Core Mechanism of Ac-YVAD-pNA Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic cleavage of the chromogenic substrate Ac-YVAD-pNA, a cornerstone tool for the assessment of caspase-1 activity. We will delve into the molecular mechanics of this reaction, the upstream signaling pathways culminating in its catalysis, detailed experimental protocols for its measurement, and the kinetic parameters that govern its efficiency.

Introduction to this compound and Caspase-1

This compound (Acetyl-Tyrosine-Valine-Alanine-Aspartic acid-para-nitroanilide) is a synthetic tetrapeptide substrate designed to be highly selective for caspase-1, a key inflammatory caspase.[1] The core of its utility lies in the para-nitroanilide (pNA) moiety, which, upon cleavage, is released as a yellow chromophore. The intensity of this yellow color, quantifiable by spectrophotometry at 405 nm, is directly proportional to the enzymatic activity of caspase-1.

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[2] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic processing for its activation.[1] Activated caspase-1 is a heterotetramer composed of two p20 and two p10 subunits.[1] Its primary physiological role is the cleavage and activation of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), as well as Gasdermin D, which is involved in pyroptosis, a pro-inflammatory form of programmed cell death.

The Enzymatic Reaction: Cleavage of this compound

The cleavage of this compound by caspase-1 is a classic example of enzyme-substrate kinetics. The reaction proceeds as follows:

This compound + H₂O --(Caspase-1)--> Ac-YVAD + pNA (yellow)

The catalytic dyad in the active site of caspase-1, composed of a cysteine and a histidine residue, facilitates the hydrolysis of the peptide bond between the aspartic acid (D) residue of the substrate and the pNA group. The specificity of caspase-1 for the YVAD sequence is critical for the selective measurement of its activity.

Caspase-1 Activation: The Inflammasome Signaling Pathway

The activation of caspase-1 is a tightly regulated process orchestrated by large multi-protein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized and is activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The activation of the NLRP3 inflammasome and subsequent caspase-1 cleavage of this compound is a multi-step process:

Quantitative Data: Kinetic Parameters of this compound Cleavage

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| This compound | Caspase-1 | Not definitively reported | Not definitively reported | Not definitively reported | A highly specific and widely used chromogenic substrate for caspase-1 activity assays.[1] |

| Caspase-1 Substrate | Caspase-1 | 18 | 0.0005 | 27.8 | It is not definitively stated if this substrate is this compound.[3] |

| Ac-WEHD-AFC | Caspase-1 | ~200 | Not reported | 522,000 (for WEHD peptide) | A fluorogenic substrate often considered more sensitive than pNA-based substrates. |

Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

Materials

-

Cell or tissue lysate containing active caspase-1

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Recombinant active caspase-1 (for standard curve)

-

p-nitroaniline (for standard curve)

Experimental Workflow

Detailed Protocol for Caspase-1 Activity Assay

-

Prepare Cell Lysates:

-

Induce apoptosis or inflammation in your cell culture or tissue of interest to activate caspase-1.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 1-2 x 10⁶ cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) and keep it on ice.

-

-

Determine Protein Concentration:

-

Measure the protein concentration of the lysate using a standard method like the BCA assay. This is crucial for normalizing caspase activity.

-

-

Set up the Reaction:

-

In a 96-well microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Include appropriate controls:

-

Blank: Lysis buffer without lysate.

-

Negative Control: Lysate from untreated/uninduced cells.

-

Inhibitor Control: Lysate from treated cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk).[2]

-

-

-

Initiate the Reaction:

-

Add 5 µL of 4 mM this compound substrate to each well (final concentration 200 µM).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The reading can be taken at multiple time points (kinetic assay) or at a single endpoint.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

The fold-increase in caspase-1 activity can be determined by comparing the results from the induced samples to the non-induced controls.

-

For quantitative results, a standard curve can be generated using known concentrations of pNA.

-

Conclusion

The cleavage of this compound is a robust and specific method for quantifying caspase-1 activity. Understanding the underlying enzymatic mechanism, the intricacies of the upstream inflammasome signaling pathway, and the precise execution of the experimental protocol are paramount for obtaining reliable and reproducible data. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this essential tool in the study of inflammation and related diseases.

References

The Use of Ac-YVAD-pNA in the Study of Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system employs a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and endogenous danger signals. A critical component of this response is the inflammasome, a multi-protein complex that, upon assembly, activates caspase-1.[1][2] Activated caspase-1 is a cysteine protease that plays a pivotal role in inflammation by processing pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms.[3][4] Furthermore, caspase-1 can initiate a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving gasdermin D.[5] Given its central role in inflammation, the accurate measurement of caspase-1 activity is crucial for studying inflammasome activation and for the development of novel therapeutics targeting inflammatory diseases.

This technical guide provides an in-depth overview of the use of the chromogenic substrate Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide (Ac-YVAD-pNA) for the quantification of caspase-1 activity as a direct measure of inflammasome activation.

Principle of the this compound Assay

This compound is a synthetic tetrapeptide that mimics the preferred cleavage site of caspase-1.[1][6] The substrate is conjugated to a chromophore, p-nitroanilide (pNA). In its uncleaved form, the substrate is colorless. However, upon cleavage by active caspase-1 at the aspartic acid residue, free pNA is released.[7][8] This liberated pNA has a strong absorbance at 405 nm, which can be readily quantified using a spectrophotometer or a microplate reader.[4][7] The intensity of the colorimetric signal is directly proportional to the enzymatic activity of caspase-1 in the sample.[9]

The reaction can be summarized as follows:

This compound (colorless) ---(Caspase-1)---> Ac-YVAD + pNA (yellow, λmax = 405 nm)

Data Presentation

Quantitative Data Summary

While precise kinetic constants for this compound can vary depending on assay conditions, the following table summarizes its known substrate specificity. It is important to note that while this compound is a selective substrate for caspase-1, it can also be cleaved by other inflammatory caspases, particularly caspase-4 and caspase-5.[7][10] Therefore, the use of specific inhibitors is recommended for confirming the contribution of caspase-1 to the measured activity.

| Enzyme | Substrate | Relative Activity/Interaction | Notes |

| Caspase-1 | This compound | Primary Substrate | The YVAD sequence is a preferred cleavage site for caspase-1.[6] |

| Caspase-4 | This compound | Substrate | This compound is also recognized and cleaved by caspase-4.[2][7] |

| Caspase-5 | This compound | Weak Substrate/Interaction | This compound can be weakly cleaved by caspase-5.[5][11] |

Representative Experimental Data

The following table provides a representative example of data obtained from a colorimetric caspase-1 assay using this compound. In this experiment, a cell line known to express inflammasome components was either left untreated (Control) or stimulated with a known inflammasome activator (Treated). A specific caspase-1 inhibitor (Ac-YVAD-cmk) was used to confirm the specificity of the assay.

| Sample | Description | Absorbance at 405 nm (OD405) | Calculated Caspase-1 Activity (Relative to Control) |

| Blank | Reaction buffer + substrate (no lysate) | 0.050 | - |

| Control | Lysate from untreated cells | 0.150 | 1.0x |

| Treated | Lysate from inflammasome-activated cells | 0.750 | 7.0x |

| Treated + Inhibitor | Lysate from activated cells + Ac-YVAD-cmk | 0.175 | 1.25x |

Experimental Protocols

I. Preparation of Cell Lysates

This protocol is suitable for both adherent and suspension cells.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Microcentrifuge tubes, pre-chilled

-

Cell scraper (for adherent cells)

-

Refrigerated microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent cells: Wash the cell monolayer once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

-

Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 2 x 10^6 cells).

-

Incubation: Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.[2]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic extract, to a fresh, pre-chilled microcentrifuge tube. The lysate is now ready for the caspase-1 activity assay or can be stored at -80°C for later use.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford assay). This is essential for normalizing the caspase-1 activity. Note: The BCA method is not recommended if the lysis buffer contains DTT.[9]

II. Caspase-1 Colorimetric Assay

Materials:

-

Cell lysate (prepared as described above)

-

2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)

-

This compound substrate (typically a 4 mM stock solution in DMSO)

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Assay Preparation: In a 96-well microplate, add the following to each well:

-

50 µL of cell lysate (containing 100-200 µg of protein)

-

50 µL of 2x Reaction Buffer

-

For negative controls, a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) can be pre-incubated with the lysate for 10-15 minutes at 37°C before adding the substrate.

-

-

Reaction Initiation: Add 5 µL of the 4 mM this compound substrate to each well to a final concentration of 200 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2] The incubation time may need to be optimized depending on the level of caspase-1 activity in the samples.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[2]

III. pNA Standard Curve for Absolute Quantification

To determine the absolute amount of pNA produced, a standard curve should be generated.

Materials:

-

p-nitroaniline (pNA) standard (typically a 10 mM stock solution in DMSO)

-

1x Reaction Buffer

Procedure:

-

pNA Dilutions: Prepare a series of pNA standards by diluting the 10 mM stock solution in 1x Reaction Buffer to final concentrations ranging from 0 to 200 µM.[7]

-

Plate Setup: Add 100 µL of each pNA standard dilution to separate wells of the 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Standard Curve Generation: Plot the absorbance values (OD405) against the corresponding pNA concentrations (µM). Use the linear regression equation from this curve to calculate the concentration of pNA produced in the experimental samples.

Mandatory Visualizations

Caption: Inflammasome activation signaling pathway.

Caption: Principle of the this compound colorimetric assay.

Caption: Experimental workflow for caspase-1 activity assay.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background reading in blank wells | Contamination of reagents. | Use fresh, high-purity reagents and sterile techniques. |

| Substrate degradation. | Protect the this compound stock solution from light and repeated freeze-thaw cycles. Prepare fresh substrate dilutions for each experiment. | |

| Low or no signal in treated samples | Inefficient inflammasome activation. | Optimize the concentration and incubation time of the inflammasome-activating stimulus. |

| Low caspase-1 expression in the cell type. | Use a positive control cell line known to express and activate caspase-1. | |

| Inefficient cell lysis. | Ensure complete cell lysis by optimizing the lysis buffer composition and incubation time. | |

| Degraded caspase-1 activity. | Keep cell lysates on ice and use them promptly or store them at -80°C. Add protease inhibitors to the lysis buffer. | |

| High signal in control (unstimulated) samples | Spontaneous inflammasome activation. | Ensure cells are healthy and not overly confluent, which can cause stress and baseline activation. |

| Non-specific protease activity. | Confirm caspase-1 specificity by including a negative control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk). | |

| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |

| Uneven cell density or treatment. | Ensure a homogenous cell suspension and even distribution of stimuli. |

Conclusion

The this compound colorimetric assay is a robust, straightforward, and widely used method for quantifying caspase-1 activity, serving as a reliable readout for inflammasome activation. Its simplicity makes it amenable to high-throughput screening for the identification of novel inflammasome modulators. However, researchers should be mindful of the potential for cross-reactivity with other inflammatory caspases and should incorporate appropriate controls to ensure the specificity of their findings. By following the detailed protocols and troubleshooting guidance provided in this technical guide, researchers can effectively utilize this compound to advance our understanding of the critical role of inflammasomes in health and disease.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tribioscience.com [tribioscience.com]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. caymanchem.com [caymanchem.com]

- 10. Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ac-YVAD-pNA in Detecting Pyroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death critical in both host defense against pathogens and the pathophysiology of various inflammatory diseases. A key executioner of pyroptosis is caspase-1, a cysteine protease that, upon activation, cleaves Gasdermin D (GSDMD) to induce pore formation in the plasma membrane and processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Consequently, the detection of active caspase-1 is a cornerstone in the study of pyroptosis. This technical guide provides a comprehensive overview of the use of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-aspartic acid (Ac-YVAD-pNA), a chromogenic substrate, for the specific and quantitative detection of caspase-1 activity as a reliable indicator of pyroptosis. This document details the underlying biochemical principles, provides a step-by-step experimental protocol, presents representative data, and offers troubleshooting guidance for researchers in basic science and drug development.

Introduction to Pyroptosis and the Central Role of Caspase-1

Pyroptosis is a lytic and inflammatory mode of regulated cell death initiated in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[1]. These signals trigger the assembly of cytosolic multiprotein complexes known as inflammasomes[1]. Inflammasome platforms, such as those containing NLRP3 or NLRC4, recruit and activate pro-caspase-1 through proximity-induced dimerization and auto-cleavage[2][3].

Active caspase-1 has two primary functions in executing pyroptosis:

-

GSDMD Cleavage: Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N)[1]. GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that disrupt osmotic potential, leading to cell swelling and eventual lysis[1].

-

Cytokine Maturation: Caspase-1 proteolytically cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are then released from the cell, propagating the inflammatory response[2][3].

Given its central role, the measurement of caspase-1 enzymatic activity is a direct and quantitative method for assessing the induction of pyroptosis.

This compound: A Tool for Detecting Caspase-1 Activity

This compound is a synthetic tetrapeptide that mimics the preferred cleavage site of caspase-1[4]. The peptide is conjugated to a chromophore, p-nitroanilide (pNA). In its intact form, the substrate is colorless. However, upon cleavage by active caspase-1 between the aspartic acid (D) and the pNA, free pNA is released. This free pNA has a strong absorbance at 405 nm, which can be readily quantified using a spectrophotometer or a microplate reader[4]. The intensity of the colorimetric signal is directly proportional to the enzymatic activity of caspase-1 in the sample.

Signaling Pathways Leading to Pyroptosis

The activation of caspase-1 is a tightly regulated process involving distinct signaling pathways, primarily the canonical and non-canonical pathways.

Canonical Inflammasome Pathway

The canonical pathway is initiated by the recognition of various PAMPs and DAMPs by cytosolic pattern recognition receptors (PRRs) like NLRP3 and NLRC4. This leads to the assembly of an inflammasome complex, which recruits and activates pro-caspase-1.

Non-Canonical Inflammasome Pathway

The non-canonical pathway is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, which directly binds to and activates caspase-4/5 in humans and caspase-11 in mice. These caspases can also cleave GSDMD and can lead to the activation of the NLRP3 inflammasome and caspase-1.

Experimental Protocol: Caspase-1 Activity Assay Using this compound

This protocol provides a general framework for measuring caspase-1 activity in cell lysates. Optimization may be required depending on the cell type and experimental conditions.

Reagents and Materials

-

Cells of interest (e.g., murine bone marrow-derived macrophages, THP-1 monocytes)

-

Pyroptosis-inducing stimulus (e.g., LPS, Nigericin, ATP)

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

2x Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

-

This compound substrate (stock solution in DMSO, typically 4 mM)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CMK or Ac-YVAD-CHO) for specificity control

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Protein quantification assay (e.g., BCA or Bradford)

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere.

-

Treat cells with the desired stimulus to induce pyroptosis. Include appropriate negative and positive controls. For example, prime macrophages with LPS (1 µg/mL) for 4 hours, followed by stimulation with nigericin (10 µM) or ATP (5 mM) for 1-2 hours.

-

-

Preparation of Cell Lysates:

-

Following treatment, collect the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cytosolic extract) to a pre-chilled tube.

-

-

Protein Concentration Measurement:

-

Determine the total protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the caspase-1 activity.

-

-

Caspase-1 Activity Assay:

-

In a 96-well plate, add 50-100 µg of total protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL.

-

Specificity Control: For each sample, prepare a parallel well containing a specific caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO).

-

Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of 4 mM this compound substrate.

-

Add 55 µL of the reaction buffer/substrate mix to each well containing the cell lysate.

-

The final reaction volume will be approximately 105 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis

-

Subtract the absorbance reading of the blank (buffer and substrate only) from all other readings.

-

To determine caspase-1 specific activity, subtract the reading of the inhibitor-treated sample from the corresponding untreated sample.

-

Normalize the caspase-1 activity to the protein concentration of the cell lysate.

-

Express the results as fold change in caspase-1 activity compared to the untreated control.

Data Presentation and Interpretation

Quantitative data from this compound assays should be presented in a clear and structured manner. Below are examples of how to tabulate and interpret the results.

Table 1: Caspase-1 Activity in Macrophages Treated with Pyroptosis Inducers

| Treatment Group | Protein Conc. (µg/µL) | Absorbance at 405 nm (Corrected) | Normalized Caspase-1 Activity (AU/µg protein) | Fold Change vs. Control |

| Untreated Control | 2.1 | 0.052 | 0.025 | 1.0 |

| LPS (1 µg/mL) | 2.0 | 0.088 | 0.044 | 1.8 |

| LPS + Nigericin (10 µM) | 1.9 | 0.456 | 0.240 | 9.6 |

| LPS + Nigericin + Ac-YVAD-CHO | 1.9 | 0.065 | 0.034 | 1.4 |

This table illustrates a significant increase in caspase-1 activity upon stimulation with LPS and nigericin, which is a hallmark of NLRP3 inflammasome activation and pyroptosis. The activity is substantially reduced in the presence of a specific caspase-1 inhibitor, confirming the specificity of the assay.

Table 2: Inhibition of Caspase-1 Activity by a Novel Compound

| Treatment Group | Normalized Caspase-1 Activity (AU/µg protein) | % Inhibition of Caspase-1 Activity |

| LPS + Nigericin (Control) | 0.250 | 0% |

| LPS + Nigericin + Compound X (1 µM) | 0.175 | 30% |

| LPS + Nigericin + Compound X (5 µM) | 0.090 | 64% |

| LPS + Nigericin + Compound X (10 µM) | 0.045 | 82% |

This table demonstrates the dose-dependent inhibitory effect of a test compound on caspase-1 activity, suggesting its potential as a therapeutic agent to modulate pyroptosis.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or no signal in positive controls | - Inefficient induction of pyroptosis.- Low protein concentration in lysate.- Inactive caspase-1 due to improper lysate handling.- Degraded substrate or DTT. | - Optimize stimulus concentration and incubation time.- Increase the number of cells used for lysate preparation.- Keep lysates on ice at all times.- Use fresh DTT in buffers and ensure proper storage of the this compound substrate (-20°C, protected from light). |

| High background in negative controls | - Spontaneous pyroptosis in cultured cells.- Contamination of reagents with proteases.- Autohydrolysis of the substrate. | - Use healthy, low-passage number cells.- Use fresh, sterile reagents.- Run a "substrate only" blank to measure autohydrolysis and subtract this value. |

| High variability between replicates | - Inconsistent cell numbers or protein loading.- Pipetting errors.- Bubbles in wells. | - Ensure accurate cell counting and protein quantification.- Use a multichannel pipette for reagent addition.- Carefully inspect wells for bubbles before reading and remove them if necessary. |

Conclusion

The this compound colorimetric assay is a robust, specific, and quantitative method for measuring caspase-1 activity, a key event in pyroptosis. This technical guide provides the necessary theoretical background and practical protocols for its successful implementation in a research setting. By accurately quantifying caspase-1 activity, researchers and drug development professionals can effectively study the mechanisms of pyroptosis and screen for novel therapeutic agents that target this critical inflammatory pathway.

References

- 1. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to Ac-YVAD-pNA for Caspase-1 Research

This guide provides an in-depth overview of the chromogenic caspase-1 substrate, Ac-YVAD-pNA (Acetyl-L-Tyrosyl-L-Valyl-L-Alanyl-L-Aspartyl-p-Nitroanilide), for researchers, scientists, and professionals in drug development. It covers supplier information, technical specifications, and detailed experimental protocols for its use in quantifying caspase-1 activity.

Introduction to this compound

This compound is a highly selective, chromogenic substrate for caspase-1, an enzyme pivotal in inflammatory pathways.[1] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a crucial role in the innate immune system.[2] Its activation is a key event in the formation of the inflammasome, a multi-protein complex that responds to pathogenic and sterile inflammatory triggers.[3] Upon activation, caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, active forms.[2] It also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[2]

The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-IL-1β, making this compound a specific substrate for caspase-1.[4] The cleavage of this substrate by active caspase-1 releases the chromophore p-nitroanilide (pNA), which can be quantitatively measured by spectrophotometry at a wavelength of 405 nm.[1] This colorimetric assay provides a straightforward and reliable method for determining caspase-1 activity in cell lysates and purified enzyme preparations.

Supplier and Catalog Information

A variety of life science suppliers offer this compound. The following table summarizes key information from several major suppliers to aid in product selection.

| Supplier | Catalog Number | Purity | Formulation | CAS Number | Molecular Weight | Storage |

| Sigma-Aldrich | SML1424 | ≥98% (HPLC) | Powder | 149231-66-3 | 628.63 g/mol | -20°C |

| MedchemExpress | HY-P0237 | Not Specified | Solid | 149231-66-3 | 628.63 g/mol | -20°C (powder) |

| Cayman Chemical | 10011 | Not Specified | A crystalline solid | 149231-66-3 | 628.63 g/mol | -20°C |

| Santa Cruz Biotechnology | sc-311283 | Not Specified | Not Specified | 149231-66-3 | 628.63 g/mol | -20°C |

| APExBIO | B3390 | Not Specified | A solid | 149231-66-3 | 628.63 g/mol | -20°C |

Note: Purity and formulation specifications may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Caspase-1 Inflammasome Signaling Pathway

The activation of caspase-1 is a tightly regulated process initiated by the assembly of an inflammasome complex. This process is triggered by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The diagram below illustrates a canonical NLRP3 inflammasome activation pathway.

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Protocol: Colorimetric Assay of Caspase-1 Activity

This protocol outlines the steps for a colorimetric assay to measure caspase-1 activity in cell lysates using this compound.

Materials and Reagents

-

This compound Substrate: (See supplier table)

-

Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplate: Clear, flat-bottom.

-

Refrigerated Centrifuge

-

Phosphate-Buffered Saline (PBS)

-

Treated and Untreated Cells

Assay Procedure

-

Cell Lysate Preparation:

-

Induce apoptosis or inflammasome activation in your cell line of interest using an appropriate stimulus. Include an untreated control group.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2 x 10^6 cells).

-

Incubate the lysate on ice for 15-20 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Reaction:

-

In a 96-well microplate, add 50-100 µg of protein from your cell lysate to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Bring the final volume in each well to 95 µL with Cell Lysis Buffer.

-

Add 5 µL of 4 mM this compound substrate to each well to initiate the reaction. The final concentration of the substrate will be 200 µM.

-

Include control wells: a blank (no cell lysate) and a negative control (lysate from untreated cells).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance value of the blank from all other readings.

-

The caspase-1 activity is proportional to the absorbance at 405 nm. The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

-

Experimental Workflow

The following diagram illustrates the logical flow of the caspase-1 colorimetric assay.

Caption: Experimental workflow for the colorimetric caspase-1 assay.

Conclusion

This compound is a valuable tool for researchers studying the role of caspase-1 in inflammation, immunity, and drug development. Its specificity and the straightforward nature of the colorimetric assay allow for reliable and efficient quantification of caspase-1 activity. This guide provides the essential information needed to source this compound and implement it in a laboratory setting. For optimal results, it is always recommended to follow the specific instructions and safety guidelines provided by the chosen supplier.

References

Ac-YVAD-pNA: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for the caspase-1 substrate, Ac-YVAD-pNA (N-α-acetyl-Tyr-Val-Ala-Asp-p-nitroanilide). The following sections detail critical data on its properties, safety protocols, experimental use, and the biochemical pathway it helps to elucidate.

Core Safety and Handling

General Safety Information

This compound is a combustible solid and should be handled with care in a laboratory setting. It is intended for research use only and is not for diagnostic or medical purposes.

Table 1: Chemical and Physical Properties

| Property | Value |

| Synonyms | Caspase-1 substrate (Chromogenic), N-α-acetyl-Tyr-Val-Ala-Asp-p-nitroanilide |

| Molecular Formula | C₂₉H₃₆N₆O₁₀ |

| Molecular Weight | 628.63 g/mol |

| Appearance | White to beige powder |

| Purity | ≥97% |

| Solubility | Soluble in DMSO (>250 mg/ml) |

Hazard Identification and Precautionary Measures

As a powdered chemical, the primary hazards are associated with inhalation and skin/eye contact.

Table 2: Hazard Identification and Recommended Precautions

| Hazard | Precautionary Statement |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. |

| Skin Contact | May cause skin irritation or an allergic reaction. Wear protective gloves. Wash skin thoroughly after handling.[1] |

| Eye Contact | May cause serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical advice. |

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Storage and Stability Guidelines

| Condition | Recommendation |

| Solid Form | Store at -20°C. |

| Stock Solution | Prepare aliquots in DMSO and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |

| Stability | Stable for extended periods when stored correctly as a solid. Stock solutions are typically stable for up to 6 months at -80°C. |

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

-

After skin contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[1]

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After swallowing: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.

Disposal

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Avoid release to the environment.

Experimental Protocols

This compound is a chromogenic substrate used to measure the activity of caspase-1. The following is a generalized protocol for a colorimetric caspase-1 assay.

Principle

Caspase-1 cleaves the peptide substrate this compound, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the caspase-1 activity in the sample.[2][3][4]

Materials

-

Cells or tissue lysates to be assayed

-

This compound

-

DMSO

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure

-

Sample Preparation:

-

Induce apoptosis in cell culture or prepare tissue homogenates as required by the experimental design.

-

Lyse cells or tissues in ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Assay Setup:

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Bring the total volume of each well to 100 µl with Assay Buffer.

-

Include appropriate controls, such as a blank (no lysate) and a negative control (uninduced lysate).

-

-

Reaction Initiation and Measurement:

-

Prepare a 4 mM stock solution of this compound in DMSO.

-

Add 5 µl of the this compound stock solution to each well to initiate the reaction (final concentration 200 µM).[2]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[2]

-

Measure the absorbance at 405 nm using a microplate reader.[2][3]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

The caspase-1 activity can be expressed as the fold-increase in absorbance compared to the negative control.

-

Mandatory Visualizations

Caspase-1 Signaling Pathway

References

The Core Principles of Colorimetric Caspase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key family of proteases central to the execution of apoptosis is the caspases (cysteine-aspartic proteases). These enzymes exist as inactive zymogens within the cell and are activated in a cascade-like fashion in response to apoptotic stimuli. The activation of caspases leads to the cleavage of specific cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

The measurement of caspase activity is a cornerstone of apoptosis research and a critical component in the evaluation of cytotoxic therapies in drug development. Among the various methods available, colorimetric caspase assays offer a straightforward, cost-effective, and reliable approach for quantifying caspase activity in cell lysates and purified enzyme preparations. This technical guide provides an in-depth overview of the basic principles of colorimetric caspase assays, detailed experimental protocols, and a summary of quantitative data to aid researchers in their experimental design and data interpretation.

The Biochemical Principle of Colorimetric Caspase Assays

Colorimetric caspase assays are predicated on a simple and elegant enzymatic reaction. The core components of this assay are:

-

Active Caspase Enzyme: Present in the experimental sample (e.g., cell lysate from apoptotic cells).

-

Synthetic Peptide Substrate: A short peptide sequence that mimics the specific cleavage site recognized by a particular caspase.

-

Chromophore: A molecule that absorbs light at a specific wavelength and is chemically linked to the C-terminus of the peptide substrate. The most commonly used chromophore in this context is p-nitroaniline (pNA) .

The fundamental principle is that the peptide-pNA conjugate is colorless. However, upon cleavage of the peptide by an active caspase, free pNA is released. Liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm. The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a direct measure of the caspase activity in the sample.[1][2][3]

The general reaction can be summarized as follows:

Ac-Peptide-pNA (Colorless) + Active Caspase → Ac-Peptide + pNA (Yellow, Absorbance at 400-405 nm)

Caspase Substrate Specificity

Caspases exhibit a high degree of specificity for the tetrapeptide sequence of their substrates, with an absolute requirement for an aspartic acid (Asp, D) residue at the P1 position (the amino acid immediately preceding the cleavage site). The amino acids at the P4, P3, and P2 positions contribute to the binding affinity and specificity for different caspases. This specificity allows for the design of synthetic peptide substrates that are preferentially cleaved by specific caspases.

Colorimetric assays commonly employ pNA-conjugated tetrapeptides to measure the activity of different caspases. The table below summarizes the optimal recognition sequences for several key caspases.

| Caspase | Optimal Recognition Sequence |

| Caspase-1 | (W/Y)EHD |

| Caspase-2 | VDVAD |

| Caspase-3 | DEVD |

| Caspase-4 | (W/L)EHD |

| Caspase-5 | (W/L)EHD |

| Caspase-6 | VEID |

| Caspase-7 | DEVD |

| Caspase-8 | (L/I)ETD |

| Caspase-9 | LEHD |

| Caspase-10 | AEVD |

Note: While these are the optimal recognition sequences, some cross-reactivity between caspases can occur. For example, the DEVD sequence is efficiently cleaved by both caspase-3 and caspase-7.[4][5]

Caspase Activation Signaling Pathways

Caspase activation is a tightly regulated process initiated by distinct signaling pathways. Understanding these pathways is crucial for interpreting the results of caspase activity assays in a biological context. The two major pathways of apoptosis are the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome. The apoptosome recruits and activates the initiator caspase, pro-caspase-9. Active caspase-9 then proceeds to cleave and activate the executioner caspases, caspase-3 and caspase-7.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligand-receptor binding triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. FADD, in turn, recruits the initiator pro-caspase-8 (and in some cases, pro-caspase-10) to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage. Active caspase-8 can then directly cleave and activate the executioner caspases, caspase-3 and caspase-7. Additionally, caspase-8 can cleave the Bcl-2 family member Bid, leading to its truncated form, tBid. tBid translocates to the mitochondria and initiates the intrinsic pathway, thereby amplifying the apoptotic signal.

Quantitative Data: Kinetic Parameters of pNA-based Caspase Substrates

The efficiency of a caspase in cleaving a particular substrate can be quantitatively described by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the affinity of the enzyme for the substrate (a lower Km indicates higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio.

The following table summarizes the available kinetic data for the cleavage of various pNA-conjugated substrates by different caspases. It is important to note that these values can vary depending on the experimental conditions, such as buffer composition, pH, and temperature.

| Caspase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Caspase-1 | Ac-YVAD-pNA | 18 | 0.5 | 2.8 x 104 |

| Caspase-2 | Ac-VDVAD-pNA | ~25 | ~0.6 | ~2.4 x 104 |

| Caspase-3 | Ac-DEVD-pNA | 9.7 - 11 | 2.4 | ~2.2 x 105 |

| Caspase-4 | Ac-LEVD-pNA | 32 | 0.05 | 1.6 x 103 |

| Caspase-6 | Ac-VEID-pNA | 180 | 0.6 | 3.3 x 103 |

| Caspase-7 | Ac-DEVD-pNA | 12 | 0.4 | 3.3 x 104 |

| Caspase-8 | Ac-IETD-pNA | 167 | N/A | N/A |

| Caspase-9 | Ac-LEHD-pNA | N/A | N/A | N/A |

Experimental Protocols

A generalized workflow for a colorimetric caspase assay is depicted below. This is followed by detailed protocols for different sample types.

Reagent Preparation

| Reagent | Preparation | Storage |

| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. | 4°C |

| 2x Reaction Buffer | 40 mM HEPES (pH 7.4), 200 mM NaCl, 20 mM DTT, 20% sucrose. Note: DTT should be added fresh from a 1 M stock solution before each use. | 4°C (without DTT) |

| Caspase Substrate (e.g., Ac-DEVD-pNA) | Prepare a 4 mM stock solution in sterile DMSO. | -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. |

| pNA Standard | Prepare a 1 mM stock solution of p-nitroaniline in sterile DMSO. | -20°C, protected from light. |

Protocol for Adherent Cells

| Step | Procedure |

| 1. Cell Culture and Treatment | Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control group. |

| 2. Cell Harvesting | Aspirate the culture medium. Wash the cells once with ice-cold PBS. Detach the cells using a cell scraper in a minimal volume of ice-cold PBS. |

| 3. Cell Lysis | Transfer the cell suspension to a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells). Incubate on ice for 15-20 minutes with intermittent vortexing. |

| 4. Lysate Clarification | Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris. |

| 5. Protein Quantification | Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay). |

| 6. Assay Setup | In a 96-well microplate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer. Include a blank well containing 50 µL of Cell Lysis Buffer. |

| 7. Reaction Initiation | Add 50 µL of 2x Reaction Buffer (with fresh DTT) to each well. Add 5 µL of the 4 mM caspase substrate stock solution to each well (final concentration will be approximately 200 µM). |

| 8. Incubation | Mix the contents of the wells gently. Incubate the plate at 37°C for 1-2 hours, protected from light. |

| 9. Data Acquisition | Measure the absorbance at 400-405 nm using a microplate reader. |

| 10. Data Analysis | Subtract the absorbance of the blank from all readings. Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control. For quantitative analysis, create a standard curve using the pNA standard to determine the concentration of pNA released. |

Protocol for Suspension Cells

| Step | Procedure |

| 1. Cell Culture and Treatment | Culture suspension cells to the desired density. Treat cells with the apoptotic stimulus for the specified time. Include an untreated control. |

| 2. Cell Harvesting | Transfer the cell suspension to a conical tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. |

| 3. Cell Lysis | Follow steps 3-5 from the "Protocol for Adherent Cells". |

| 4. Assay and Data Analysis | Follow steps 6-10 from the "Protocol for Adherent Cells". |

Protocol for Tissue Lysates

| Step | Procedure |

| 1. Tissue Homogenization | Excise the tissue of interest and wash it with ice-cold PBS to remove any blood. Mince the tissue into small pieces on ice. Homogenize the tissue in ice-cold Cell Lysis Buffer (use a sufficient volume to ensure complete homogenization, e.g., 1 mL per 100 mg of tissue) using a Dounce homogenizer or a similar device. |

| 2. Lysate Clarification | Transfer the homogenate to a microcentrifuge tube. Centrifuge at 16,000 x g for 20 minutes at 4°C. |

| 3. Protein Quantification | Carefully collect the supernatant. Determine the protein concentration. |

| 4. Assay and Data Analysis | Follow steps 6-10 from the "Protocol for Adherent Cells". |

Controls and Considerations

To ensure the validity and reliability of the data obtained from colorimetric caspase assays, it is essential to include appropriate controls:

-

Negative Control (Untreated Cells): This provides the baseline level of caspase activity in healthy, non-apoptotic cells.

-

Positive Control: A sample known to have high caspase activity. This can be cells treated with a potent and well-characterized apoptotic inducer (e.g., staurosporine) or a purified, active recombinant caspase enzyme.

-

Inhibitor Control: To confirm the specificity of the assay, a parallel reaction can be set up in the presence of a specific caspase inhibitor (e.g., Ac-DEVD-CHO for caspase-3). A significant reduction in the colorimetric signal in the presence of the inhibitor confirms that the measured activity is indeed due to the targeted caspase.[9]

-

Blank: A reaction containing all the assay components except the cell lysate. This is used to subtract the background absorbance from the substrate and buffer.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or No Signal | Insufficient apoptosis induction. | Optimize the concentration and duration of the apoptotic stimulus. |

| Low protein concentration in the lysate. | Increase the number of cells or the amount of tissue used. Concentrate the lysate. | |

| Inactive caspases. | Ensure proper sample handling and storage to prevent enzyme degradation. Prepare fresh DTT-containing buffers for each experiment. | |

| Incorrect buffer pH. | Verify that the pH of the assay buffer is within the optimal range for caspase activity (typically pH 7.2-7.5).[9] | |

| High Background | Contamination of reagents. | Use fresh, high-quality reagents. |

| Non-specific protease activity. | Include a caspase inhibitor control to assess the level of non-specific cleavage. | |

| Substrate instability. | Store the pNA substrate protected from light and at the recommended temperature. | |

| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |

| Temperature fluctuations. | Maintain a constant temperature during the incubation step. | |

| Bubbles in the wells. | Be careful to avoid introducing bubbles when adding reagents to the microplate. |

Conclusion

Colorimetric caspase assays represent a powerful and accessible tool for the quantification of caspase activity in apoptosis research and drug discovery. Their simplicity, cost-effectiveness, and reliability make them suitable for a wide range of applications, from basic research to high-throughput screening. By understanding the fundamental principles of the assay, adhering to detailed experimental protocols, and incorporating appropriate controls, researchers can obtain robust and reproducible data to advance our understanding of the intricate mechanisms of programmed cell death.

References

- 1. Unveiling the Mechanistic Singularities of Caspases: A Computational Analysis of the Reaction Mechanism in Human Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase 3 (Apopain) Substrate 1, chromogenic - 5 mg [anaspec.com]

- 7. apexbt.com [apexbt.com]

- 8. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

Introduction to caspases and their substrates.

An In-depth Technical Guide to Caspases and Their Substrates for Researchers, Scientists, and Drug Development Professionals.

Introduction to Caspases

Caspases, or cysteine-aspartic proteases, are a family of enzymes that play essential roles in programmed cell death (apoptosis), inflammation, and other physiological processes. These enzymes are characterized by a cysteine residue in their active site that cleaves target proteins specifically after an aspartic acid residue. Their activity is tightly regulated, as uncontrolled activation can lead to detrimental consequences such as neurodegenerative diseases, autoimmune disorders, and cancer.

Classification of Caspases

Caspases are broadly categorized into two main groups based on their function: initiator caspases and executioner caspases. A third group, inflammatory caspases, is also recognized for its role in inflammation.

-

Initiator Caspases: These include caspase-2, -8, -9, and -10. They are activated upstream in response to specific death signals and are responsible for activating the executioner caspases.

-

Executioner Caspases: This group includes caspase-3, -6, and -7. Once activated by initiator caspases, they are responsible for the cleavage of a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

Inflammatory Caspases: This group, which includes caspase-1, -4, -5, and -12 (in mice), is primarily involved in the maturation of pro-inflammatory cytokines such as pro-interleukin-1β and pro-interleukin-18.

Caspase Substrates

The cleavage of specific substrates by executioner caspases is the central event that executes the apoptotic program. These substrates are diverse and their cleavage leads to the systematic dismantling of the cell.

Table 1: Key Caspase Substrates and their Functions

| Substrate | Cleavage Site | Function of Uncleaved Protein | Consequence of Cleavage |

| PARP-1 | DEVD | DNA repair and genomic stability | Inactivation of DNA repair |

| Lamin A/B | VEID | Nuclear envelope integrity | Nuclear shrinkage and fragmentation |

| ICAD/DFF45 | DEVD | Inhibitor of Caspase-Activated DNase (CAD) | Activation of CAD, leading to DNA fragmentation |

| Gelsolin | DEVD | Actin filament severing and capping | Uncontrolled actin polymerization and membrane blebbing |

| Rock-1 | DEVD | Regulation of cell shape and motility | Constitutive activation, leading to membrane blebbing |

| p21-activated kinase 2 (PAK2) | DEVD | Regulation of cell motility and cytoskeletal dynamics | Constitutive activation, contributing to morphological changes |

Caspase Signaling Pathways

Caspase activation is a tightly controlled process that occurs through distinct signaling pathways. The two major pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors (e.g., Fas, TNFR1). This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated through proximity-induced dimerization. Activated caspase-8 then directly activates executioner caspases.

Methodological & Application

Application Notes and Protocols for Ac-YVAD-pNA in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals